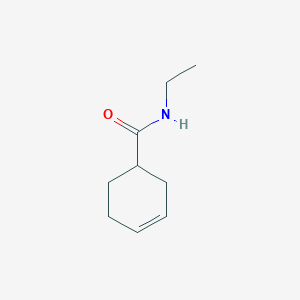

N-ethylcyclohex-3-ene-1-carboxamide

Description

N-Ethylcyclohex-3-ene-1-carboxamide is a cyclohexene-derived carboxamide featuring an ethyl substituent on the amide nitrogen. Its structure comprises a cyclohexene ring with a carboxamide group at position 1 and a double bond at position 3. This article compares it with three related compounds to highlight substituent effects and synthesis trends.

Properties

CAS No. |

126832-89-1 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-ethylcyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C9H15NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3,(H,10,11) |

InChI Key |

GGHFGYPNSMVIAP-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1CCC=CC1 |

Canonical SMILES |

CCNC(=O)C1CCC=CC1 |

Synonyms |

3-Cyclohexene-1-carboxamide,N-ethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

Key structural differences among analogs lie in substituents on the cyclohexene ring and amide group, influencing molecular weight, polarity, and reactivity.

Key Observations :

- N-Ethyl vs.

- Bromo Substituent : The brominated analog exhibits higher reactivity due to bromine’s electron-withdrawing effects, enabling further functionalization (e.g., cross-coupling reactions).

- Adamantane Derivatives : Bulky adamantane groups may improve binding affinity in enzyme inhibition but complicate synthesis due to steric hindrance.

Key Observations :

- High-Yield Synthesis : The brominated compound achieved 92% yield via straightforward acid-base workup, suggesting efficient carboxylate-to-amide conversion.

- Moderate Yields in Adamantane Derivatives : Yields ranged from 41–77%, likely due to steric challenges from adamantane or carboxymethyl groups.

- Purification Complexity : HPLC purification in indicates greater difficulty in isolating polar or bulky derivatives compared to recrystallization in .

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

Key Observations :

- Bromine and Crystallinity : The brominated analog forms stable crystals, suggesting strong intermolecular interactions (e.g., halogen bonding).

- Hydrophobicity in Methyl Derivatives : Multiple methyl groups likely reduce water solubility, favoring organic solvents.

- Adamantane Impact : Adamantane’s rigid structure may enhance thermal stability but reduce solubility in aqueous media.

Preparation Methods

Temperature and Solvent Effects

Stoichiometric Considerations

A 1.2:1 molar ratio of ethylamine to acid chloride ensures complete consumption of the electrophile. Excess amine leads to emulsion formation during workup.

Purification and Characterization

Workup Procedures

-

Liquid-liquid extraction : Sequential washes with 1 M HCl, NaHCO₃, and brine remove unreacted starting materials.

-

Drying agents : Anhydrous Na₂SO₄ or MgSO₄ are preferred for organic phases.

-

Rotary evaporation : Solvent removal under reduced pressure (5–10 mmHg) at 35–40°C prevents thermal degradation.

Crystallization and Chromatography

Spectroscopic Characterization

-

MS(ESI) : Molecular ion peaks at m/z 180.1 [M+H]⁺ confirm the target compound.

-

¹H NMR (CDCl₃): δ 5.65 (m, 2H, CH=CH), 3.35 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 2.45 (m, 1H, cyclohexene CH), 1.85–1.20 (m, 6H, cyclohexene CH₂), 1.10 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Comparative Analysis of Methodologies

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Aminolysis | POCl₃, TEA, Ethylamine | 52–66 | 85–90 | Scalability for bulk synthesis |

| EDCI/HOBt Coupling | EDCI, HOBt, TEA | 51–70 | 92–95 | Mild conditions, fewer byproducts |

| DCC/DMAP Coupling | DCC, DMAP | 55–65 | 88–93 | High activation efficiency |

Challenges and Mitigation Strategies

Epimerization at the Carboxamide Nitrogen

Prolonged exposure to acidic or basic conditions during workup can invert stereochemistry at the nitrogen. Using neutral pH buffers and minimizing extraction times reduces this risk.

Cyclohexene Ring Oxidation

The conjugated diene in cyclohex-3-ene is prone to oxidation. Conducting reactions under nitrogen or argon atmospheres prevents peroxide formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing of acid chlorides and ethylamine, reducing reaction times from hours to minutes. A patent describes a tubular reactor with a 10-minute residence time, achieving 68% yield at 100 g/hour throughput.

Solvent Recycling

Distillation recovery of DCM and acetonitrile reduces production costs by 40–50%.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethylcyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?

- Methodology :

- Cyclohexane derivatives as precursors : Cyclohexanecarboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ethylamine in anhydrous benzene to form the carboxamide .

- Ester intermediates : Methyl cyclohexanecarboxylate reacts with ethylamine under reflux in the presence of trimethylaluminum, with hydrolysis yielding the final product. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of ester to amine) and inert atmosphere .

- Critical parameters : Temperature (reflux at 80–100°C), solvent choice (benzene vs. DMF), and catalyst (trimethylaluminum) significantly impact reaction efficiency.

Q. How can researchers characterize this compound, and what analytical techniques are essential?

- Methodology :

- Spectroscopic analysis :

- NMR : -NMR to confirm ethyl group integration (e.g., triplet at δ 1.2 ppm for CH) and cyclohexene double bond geometry (J = 10–12 Hz for trans-annular coupling) .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 180.2) .

- Chromatography : HPLC purity assessment (C18 column, acetonitrile/water gradient) ensures >95% purity for biological testing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Waste management : Halogenated solvents (e.g., chloroform) used in synthesis require separate storage for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory data on the biological activity of cyclohexene carboxamides be resolved?

- Methodology :

- Iterative analysis : Compare apoptosis induction assays (e.g., caspase-3 activation in Compound 3 vs. N-ethyl derivatives) across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Triangulation : Cross-validate results using orthogonal techniques (e.g., flow cytometry for cell viability and Western blot for apoptotic markers) .

Q. What strategies optimize the regioselectivity of cyclohexene functionalization in carboxamide derivatives?

- Methodology :

- Steric and electronic control : Use directing groups (e.g., trifluoromethyl in Ethyl 2-oxo-6-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate ) to guide electrophilic substitution at the 3-position .

- Catalytic systems : Pd-catalyzed C–H activation with ligands (e.g., 8-aminoquinoline) enhances selectivity for allylic amidation .

Q. How does the cyclohexene ring conformation influence the compound’s interaction with biological targets?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze chair vs. boat conformations and their dipole moments.

- Docking studies : Simulate binding to apoptosis regulators (e.g., Bcl-2) using AutoDock Vina to correlate ring flexibility with inhibitory potency .

Q. What are the limitations of current synthetic methods for scaling up this compound production?

- Methodology :

- Batch vs. flow chemistry : Evaluate scalability of thionyl chloride-mediated acyl chloride formation; flow systems reduce exothermic risks and improve yield consistency .

- Purification challenges : Replace benzene with greener solvents (e.g., cyclopentyl methyl ether) to comply with safety regulations while maintaining chromatographic resolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values for cyclohexene carboxamides?

- Methodology :

- Standardization : Use reference compounds (e.g., staurosporine) in parallel assays to calibrate cytotoxicity measurements .

- Meta-analysis : Aggregate data from PubChem and FDA GSRS entries to identify trends in structure-activity relationships (SAR) and outlier studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.